2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a benzofuro[3,2-d]pyrimidine core, which is a bicyclic system consisting of a benzene ring fused to a furo[3,2-d]pyrimidine ring . This core is attached to a thioacetamide group and a tetrahydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuro[3,2-d]pyrimidine core, the thioacetamide group, and the tetrahydrofuran ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuro[3,2-d]pyrimidine core and the thioacetamide group . These groups could potentially undergo various chemical reactions, including nucleophilic substitutions or additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would need to be determined experimentally .Scientific Research Applications
Crystal Structure Analysis
Crystallographic studies of benzofuro[3,2-d]pyrimidine derivatives and closely related compounds have revealed insights into their molecular conformation and interactions. For example, Subasri et al. (2016, 2017) detailed the crystal structures of various (diaminopyrimidin-2-yl)sulfanyl acetamides, showing folded conformations stabilized by intramolecular hydrogen bonding, which could influence their reactivity and interaction with biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Biological Activity
Research on the synthesis of novel heterocyclic compounds derived from benzofuro[3,2-d]pyrimidines has shown promising anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized compounds with significant COX-2 selectivity and analgesic activity, highlighting the therapeutic potential of these molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of pyrimidine-incorporated compounds. Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, demonstrating notable antimicrobial and antituberculosis activity (Soni & Patel, 2017).
Synthesis Methodologies
Innovative synthesis strategies for benzofuro[3,2-d]pyrimidine derivatives have been developed to enhance the efficiency and yield of these compounds. Pokhodylo et al. (2015) reported a high-yield synthetic method for preparing various thieno[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives, emphasizing the versatility of these compounds in pharmaceutical research (Pokhodylo et al., 2015).
Future Directions
Given the potential biological activity of similar compounds , this compound could be of interest for further study, particularly in the field of medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJIBRWHLNNAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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